(R)-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine
Overview
Description
®-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine is a modified amino acid derivative. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom and a fluorine atom on the beta carbon. This compound is primarily used in peptide synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine typically involves the following steps:
Protection of the Amino Group: The amino group of 2-fluoro-beta-alanine is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.
Purification: The reaction mixture is purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale purification systems ensures high yield and purity .
Types of Reactions:
Deprotection: The Fmoc group can be removed under mild basic conditions, typically using piperidine in dimethylformamide.
Substitution: The fluorine atom on the beta carbon can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products:
Deprotection: Removal of the Fmoc group yields 2-fluoro-beta-alanine.
Substitution: Depending on the nucleophile used, various substituted derivatives of 2-fluoro-beta-alanine can be formed.
Scientific Research Applications
®-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine has several applications in scientific research:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins due to its stability and ease of deprotection.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: It serves as a tool in studying enzyme-substrate interactions and protein folding mechanisms.
Material Science: The self-assembly properties of Fmoc-modified amino acids are exploited in the fabrication of functional materials.
Mechanism of Action
The primary mechanism of action of ®-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids . The fluorine atom on the beta carbon can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
®-N-(9-Fluorenylmethyloxycarbonyl)-alanine: Similar structure but lacks the fluorine atom on the beta carbon.
®-N-(9-Fluorenylmethyloxycarbonyl)-beta-alanine: Similar structure but lacks the fluorine atom on the beta carbon.
Uniqueness:
Properties
IUPAC Name |
(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-fluoropropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4/c19-16(17(21)22)9-20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,23)(H,21,22)/t16-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUPJYSXGGJUDG-MRXNPFEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801140742 | |
Record name | Propanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-fluoro-, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801140742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1414874-24-0 | |
Record name | Propanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-fluoro-, (2R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1414874-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-fluoro-, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801140742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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